molecular formula C19H21NO3 B2596612 N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide CAS No. 1090914-71-8

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B2596612
CAS No.: 1090914-71-8
M. Wt: 311.381
InChI Key: WKQJBWVBTLZEEP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with an appropriate amine, such as 2,3-dihydro-1H-inden-1-amine. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound might be studied for its biological activity, including potential therapeutic effects.

    Medicine: Research could explore its use as a drug candidate for treating specific diseases.

    Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-2-(2-methoxyphenoxy)acetamide
  • N-(2,3-dihydro-1H-inden-1-yl)-2-(2-propoxyphenoxy)acetamide

Uniqueness

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide might exhibit unique properties compared to similar compounds due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-22-17-9-5-6-10-18(17)23-13-19(21)20-16-12-11-14-7-3-4-8-15(14)16/h3-10,16H,2,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJBWVBTLZEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090914-71-8
Record name N-(2,3-dihydro-1H-inden-1-yl)-2-(2-ethoxyphenoxy)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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